Sulfatroxazole

説明

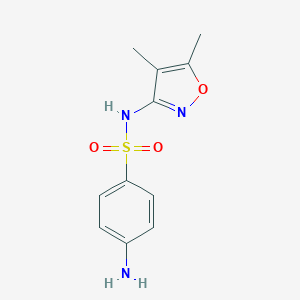

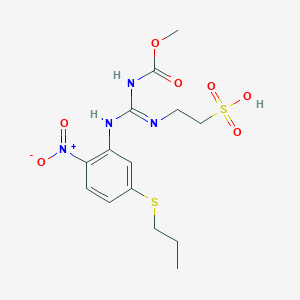

スルファトロキサゾールは、F. Hoffmann-La Roche & Co., A.-G.が特許を取得したスルホンアミド誘導体です。 これは、細菌の増殖に必要な葉酸の前駆体であるジヒドロ葉酸の形成を阻害する、ジヒドロプテロエ酸シンターゼを競合的に阻害する抗菌剤および静菌性抗生物質です .

準備方法

合成経路と反応条件: スルファトロキサゾールは、4-アミノ-N-(4,5-ジメチル-1,2-オキサゾール-3-イル)ベンゼンスルホンアミドを適切な試薬と制御された条件下で反応させることによって合成できます . 反応は通常、化合物の安定性を確保するために、塩基と低温条件を使用します .

工業生産方法: スルファトロキサゾールの工業生産には、高純度の試薬と厳格な品質管理対策の使用が含まれ、最終製品の一貫性と有効性を確保します。 このプロセスには、加熱、撹拌、ろ過などの手順が含まれ、所望の純度と濃度が得られます .

化学反応の分析

反応の種類: スルファトロキサゾールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。

還元: 還元反応は、還元剤を使用してスルファトロキサゾールの化学構造を修飾するために実行できます。

置換: スルファトロキサゾールは、官能基が他の基に置換される置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたは化合物の他の還元型を生成する可能性があります .

4. 科学研究への応用

スルファトロキサゾールは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Sulfatroxazole has a wide range of scientific research applications, including:

作用機序

スルファトロキサゾールは、酵素ジヒドロプテロエ酸シンターゼを競合的に阻害することにより、抗菌効果を発揮します。 この阻害は、プテリジンとパラアミノ安息香酸 (PABA) の縮合を阻止するため、細菌のDNA、RNA、タンパク質合成に不可欠な前駆体であるジヒドロ葉酸の合成を阻害します . 葉酸合成の阻害は最終的に、細菌の増殖と複製を阻害します .

類似の化合物:

スルファメトキサゾール: さまざまな細菌感染症の治療に、トリメトプリムと組み合わせて使用される、同様の作用機序を持つ別のスルホンアミド系抗生物質です.

スルフィソキサゾール: 幅広いグラム陽性菌およびグラム陰性菌に対して活性を示す、短時間作用型のスルホンアミド系抗生物質です.

スルファトロキサゾールの独自性: スルファトロキサゾールは、その特定の構造修飾において独自であり、これにより独特の薬物動態的特性と抗菌活性が付与されます。 ジヒドロプテロエ酸シンターゼを高い特異性で阻害する能力により、細菌感染症の治療に有用な化合物となっています .

類似化合物との比較

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action, used in combination with trimethoprim for treating various bacterial infections.

Sulfisoxazole: A short-acting sulfonamide antibiotic with activity against a wide range of gram-positive and gram-negative organisms.

Uniqueness of Sulfatroxazole: this compound is unique in its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial activity. Its ability to inhibit dihydropteroate synthase with high specificity makes it a valuable compound in the treatment of bacterial infections .

特性

IUPAC Name |

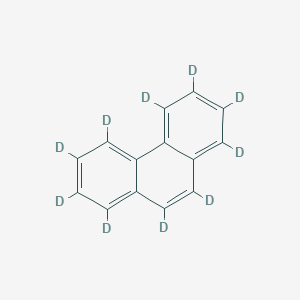

4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUFGBIKKGOPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177829 | |

| Record name | Sulfatroxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-23-7 | |

| Record name | Sulfatroxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfatroxazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfatroxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfatroxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATROXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXC0PT8FFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does sulfatroxazole exert its antimicrobial effect?

A1: this compound, a sulfonamide bacteriostatic antibiotic, acts by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHPS, this compound ultimately disrupts bacterial DNA and RNA synthesis, thereby halting bacterial growth.

Q2: What is the metabolic fate of this compound in the body?

A: this compound undergoes significant metabolism, primarily via two pathways: hydroxylation and acetylation. Research indicates that hydroxylation is the predominant metabolic pathway in humans, accounting for approximately 70% of the administered dose []. The primary metabolite formed is 5-hydroxythis compound. Around 15% of the dose undergoes acetylation, forming N4-acetylthis compound []. The remaining 10% is excreted unchanged in the urine [].

Q3: Are there species-specific differences in this compound metabolism?

A: Yes, research comparing this compound metabolism in goats and pigs reveals interesting differences. While both species primarily eliminate the drug through urinary excretion, the metabolic profile varies. Goats excrete a significant portion (64%) as unchanged this compound, with 5'-OH-STZ (18%) and N4-acetyl-STZ (19%) as the main metabolites []. In contrast, pigs excrete a larger proportion (70%) as N4-acetyl-STZ, with unchanged this compound accounting for 30% and only trace amounts of 5'-OH-STZ detected []. These findings highlight the importance of considering species-specific metabolism in veterinary medicine.

Q4: Does urine pH influence this compound excretion?

A: Studies in goats have shown that urinary excretion of this compound increases with increasing urine pH []. This observation indicates that the renal handling of this compound involves passive reabsorption, which is influenced by the drug's ionization state. In more alkaline urine, a greater proportion of this compound exists in its ionized form, reducing reabsorption and promoting excretion.

Q5: Does the human kidney contribute to this compound metabolism beyond filtration and secretion?

A: While the liver is typically considered the primary site for drug metabolism, the kidneys can also play a role. Research suggests that the human kidney contributes to the metabolic clearance of certain drugs through processes like acyl glucuronidation, N-glucuronidation, and glycination []. Although not explicitly confirmed for this compound, it is essential to acknowledge the kidney's potential contribution to the overall metabolic clearance of drugs.

Q6: What is the mechanism behind the observed synergistic effect of this compound when combined with trimethoprim?

A: The combination of this compound and trimethoprim exhibits synergistic antimicrobial activity due to their sequential inhibition of folate synthesis in bacteria. As discussed earlier, this compound targets dihydropteroate synthetase. Trimethoprim, on the other hand, inhibits dihydrofolate reductase, another key enzyme in the bacterial folate pathway. This dual inhibition effectively disrupts THF synthesis, leading to a more potent antimicrobial effect compared to either drug alone. Studies have demonstrated this synergism against various bacterial strains, including Salmonella strains isolated from horses [].

Q7: Are there concerns regarding resistance to this compound?

A7: Like many antibiotics, the emergence of resistance to this compound poses a significant challenge. Resistance often arises from mutations in the bacterial DHPS enzyme, reducing this compound's binding affinity and effectiveness. Additionally, bacteria can acquire resistance genes via horizontal gene transfer. Monitoring resistance patterns and promoting responsible antimicrobial stewardship are crucial to combatting the spread of resistance.

Q8: Are there alternative therapeutic options if this compound resistance is encountered?

A8: If this compound resistance is suspected or confirmed, alternative antimicrobial agents may be considered. These could include other classes of antibiotics, such as tetracyclines, fluoroquinolones, or potentiated sulfonamides. The choice of alternative therapy depends on various factors, including the bacterial species involved, the site of infection, and the patient's individual characteristics.

Q9: What are the implications of protein binding on this compound distribution and activity?

A: this compound exhibits a high degree of protein binding, with approximately 84% bound to plasma proteins at therapeutic concentrations []. Protein binding can significantly influence drug distribution and activity. Only the unbound (free) fraction of this compound is pharmacologically active and able to diffuse into tissues and exert its antimicrobial effects. Factors affecting protein binding, such as hypoalbuminemia, can alter the free drug concentration and potentially influence therapeutic outcomes.

Q10: How are monoclonal antibodies being used to detect this compound?

A: Researchers have developed monoclonal antibodies against a sulfathiazole derivative, aiming to detect various sulfonamide antibiotics, including this compound []. These antibodies are highly specific and can recognize the aromatic amino group common to all sulfonamides. Competitive ELISA protocols utilizing these antibodies show promise as sensitive methods for detecting this compound and other sulfonamides in various matrices [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol](/img/structure/B32364.png)